Methyl 5-bromo-6-methoxypicolinate
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of chemical compounds. rsc.orgrsc.orgnih.gov Its presence is notable in numerous naturally occurring substances, such as alkaloids. nih.gov In medicinal chemistry, pyridine scaffolds are of paramount importance, featuring in over 7,000 existing drug molecules. rsc.orgnih.gov This prevalence is due to the pyridine unit's ability to act as a bioisostere of a benzene (B151609) ring, often improving properties like solubility and bioavailability of less soluble compounds. researchgate.net The adaptability of the pyridine nucleus for structural modifications makes it a highly sought-after component in the design and synthesis of new therapeutic agents. researchgate.netdovepress.com Consequently, pyridine derivatives are integral to the development of drugs across a wide spectrum of diseases, including antimicrobials, antivirals, and anticancer agents. dovepress.com Beyond pharmaceuticals, these scaffolds are also crucial in the formulation of agrochemicals like insecticides, fungicides, and herbicides. researchgate.net
Overview of Picolinic Acid Derivatives as Key Building Blocks
Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are versatile building blocks in organic synthesis. wikipedia.org Their structural and electronic characteristics allow them to form stable complexes with a variety of metal ions, making them useful as chelating agents in coordination chemistry. nih.gov This property is exploited in biomedical applications, such as in the development of MRI contrast agents and for radioisotope labeling. nih.gov In synthetic organic chemistry, picolinic acid derivatives serve as precursors for more complex molecules. For instance, the hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a key intermediate in the synthesis of the local anesthetic Mepivacaine. wikipedia.org Their utility as intermediates is further highlighted in their role in the synthesis of advanced pharmaceutical compounds, where they can be used to construct intricate molecular architectures. google.com
Contextualization of Halogenated and Alkoxylated Pyridine Esters in Synthetic Strategies
Halogenated and alkoxylated pyridine esters are highly valuable intermediates in modern synthetic chemistry. The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive site for a variety of cross-coupling reactions, including the Suzuki and Heck reactions. a2bchem.com This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
The alkoxy group, such as a methoxy (B1213986) group, can influence the electronic properties of the pyridine ring and can also be a site for further chemical modification. The strategic placement of these functional groups on a pyridine ester scaffold, as seen in Methyl 5-bromo-6-methoxypicolinate, creates a multifunctional building block. This allows for sequential and site-selective reactions, providing chemists with precise control over the synthesis of target molecules in fields such as pharmaceuticals and agrochemicals. a2bchem.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRACMVCMVIRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673243 | |
| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-07-3 | |
| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 5 Bromo 6 Methoxypicolinate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of methyl 5-bromo-6-methoxypicolinate reveals several key disconnections that form the basis for its synthesis. The primary disconnections involve the carbon-bromine bond, the ether linkage of the methoxy (B1213986) group, and the ester functionality. These disconnections suggest three main synthetic strategies:
Bromination: Introducing a bromine atom at the C5 position of a pre-existing methyl 6-methoxypicolinate scaffold.
Methoxylation: Introducing a methoxy group at the C6 position of a methyl 5-bromopicolinate derivative.
Esterification: Forming the methyl ester from 5-bromo-6-methoxypicolinic acid.
Each of these strategies relies on the availability of suitable starting materials and the use of specific reagents and reaction conditions to achieve the desired transformation efficiently.
Direct and Indirect Synthetic Pathways to this compound
The synthesis of this compound can be achieved through various direct and indirect pathways, each with its own set of advantages and challenges.
A common approach involves the direct bromination of a picolinate (B1231196) ester. For instance, the bromination of methyl 6-methoxypicolinate at the 5-position can be achieved using a suitable brominating agent. The reaction of methyl 6-methoxy-1-naphthoate with bromine in methanol (B129727), in the presence of hydrogen peroxide, has been reported to yield the corresponding 5-bromo derivative. prepchem.com While this example is on a naphthoate system, similar principles can be applied to picolinate esters. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and avoid side reactions.
Another strategy involves the bromination of a related intermediate. For example, methyl 6-hydroxynicotinate can be brominated to give methyl 5-bromo-6-hydroxynicotinate. chemicalbook.com Subsequent methoxylation would then lead to the target compound.
Methoxylation of a pyridine (B92270) ring is another key transformation. In a multi-step synthesis, a 2,6-dichloropyridine-3-carboxylic ester can be selectively methoxylated. pharm.or.jp The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) in methanol can yield the 6-methoxy derivative as the main product. pharm.or.jp This approach highlights the potential for nucleophilic aromatic substitution on activated pyridine rings.
The following table summarizes a study on the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide under different conditions: pharm.or.jp
| Run | Solvent | Temperature (°C) | Product Ratio (21:22) |
| 6 | MeOH | 5 | 21 as main product |
| 7 | DMF | - | 22 as main product |
| Data from a study on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. pharm.or.jp |
This data indicates that the choice of solvent significantly influences the outcome of the methoxylation reaction, with methanol favoring the desired mono-methoxylated product. pharm.or.jp
The final step in some synthetic routes is the esterification of the corresponding carboxylic acid, 5-bromo-6-methoxypicolinic acid. Standard esterification methods, such as Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid, can be employed. Alternatively, reaction with methylating agents like diazomethane (B1218177) or methyl iodide in the presence of a base can also yield the desired methyl ester. The choice of method depends on the scale of the reaction and the compatibility of the starting material with the reaction conditions.
Precursor-Based Synthesis Approaches
A significant route for the synthesis of this compound involves the derivatization of readily available precursors.
One such precursor is methyl 6-bromo-3-hydroxypicolinate. While the direct conversion of this specific compound to this compound is not explicitly detailed in the provided search results, the chemistry of related scaffolds provides valuable insights. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid from methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate involves a methoxylation step. pharm.or.jp This suggests that a similar nucleophilic substitution of a leaving group at the 6-position of a picolinate ester with methoxide could be a viable strategy.
Furthermore, the synthesis of methyl 5-bromo-6-hydroxynicotinate from methyl 6-hydroxynicotinate through bromination has been reported. chemicalbook.com This intermediate could potentially be converted to the target compound via methoxylation of the hydroxyl group, although this would likely require activation of the hydroxyl group first.
The following table lists some related compounds and their relevance as potential precursors or intermediates:
| Compound Name | CAS Number | Potential Role |
| Methyl 5-bromo-6-hydroxynicotinate | 381247-99-0 | Precursor for methoxylation. chemicalbook.com |
| 5-Bromo-6-methoxynicotinic acid | Not available | Precursor for esterification. uni.lu |
| Methyl 6-bromo-5-hydroxypicolinate | 170235-19-5 | Isomeric precursor. a2bchem.com |
| 5-Bromo-2-picolinic acid | Not available | Potential starting material for esterification and subsequent functionalization. google.com |
The availability and reactivity of these and other related pyridine derivatives are crucial considerations in designing an efficient and scalable synthesis of this compound.
Exploration of Regioselective Functionalization of Pyridine Rings
The regioselective functionalization of the pyridine ring is a cornerstone in the synthesis of specifically substituted pyridines like this compound. The precise introduction of substituents at desired positions is often challenging due to the inherent electronic properties of the pyridine nucleus.
A common strategy for achieving regioselectivity involves the careful orchestration of directing groups and the choice of reagents. For instance, in the synthesis of related substituted pyridines, the manipulation of activating and deactivating groups plays a pivotal role. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights the challenges and solutions in regioselective synthesis. In one instance, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) yielded a mixture of regioisomers, demonstrating the need for more controlled approaches. nih.gov A more selective method involved the treatment of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, which showed high regioselectivity for substitution at the 6-position, particularly in solvents like N,N-dimethylformamide (DMF) and methanol. nih.gov
Bromination of the pyridine ring is another critical step where regioselectivity is paramount. The use of N-bromosuccinimide (NBS) is a common method for the bromination of activated pyridine rings. pharm.or.jp The position of bromination is directed by the existing substituents on the ring. For a precursor to this compound, the starting material would likely be a 6-methoxypicolinate derivative. The methoxy group at the 6-position and the ester at the 2-position would direct the electrophilic bromination to the 5-position.
A plausible synthetic route to the target molecule could start from 2-Bromo-3-methoxy-6-methylpyridine. This starting material can be oxidized to 6-Bromo-5-methoxypicolinic acid using a strong oxidizing agent like potassium permanganate. chemicalbook.com The subsequent esterification of the carboxylic acid with methanol would yield this compound. This multi-step synthesis relies on the initial regioselective synthesis of the starting pyridine.
The following table illustrates the impact of solvents on the regioselectivity of methoxylation of a dichloropyridine precursor, a reaction type relevant to the synthesis of methoxy-substituted pyridines.
| Solvent | Temperature (°C) | Ratio of 2-methoxy to 6-methoxy product |
| Tetrahydrofuran (THF) | Room Temperature | 85 : 15 |
| Dichloromethane (CH2Cl2) | Room Temperature | 85 : 15 |
| N,N-dimethylformamide (DMF) | 5 | Highly selective for 6-methoxy |
| Methanol (MeOH) | 5 | Highly selective for 6-methoxy |
Data is analogous from the synthesis of a related methoxypyridine derivative. nih.govpharm.or.jp
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, both at the laboratory and industrial scale.
The choice of solvent can significantly influence the rate and outcome of the reactions involved in the synthesis of this compound. For the bromination step, solvents like acetic acid are often employed. In the synthesis of a related compound, methyl 5-bromo-6-hydroxynicotinate, the bromination of the corresponding hydroxynicotinate was carried out in acetic acid. chemicalbook.com For the esterification of the picolinic acid precursor, an excess of the alcohol, in this case, methanol, often serves as both the reactant and the solvent, typically in the presence of an acid catalyst.
The following table shows representative solvent effects on the yield of a Suzuki cross-coupling reaction, a common reaction type for functionalizing brominated pyridines.
| Solvent | Base | Catalyst | Yield (%) |
| 1,4-Dioxane/Water | K3PO4 | Pd(PPh3)4 | Moderate to Good |
| Toluene | Cs2CO3 | Pd(OAc)2/DavePhos | Good |
| DMF | K2CO3 | PdCl2(dppf) | Good |
Data is generalized from palladium-catalyzed cross-coupling reactions of bromopyridines. researchgate.netnih.gov
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful management of temperature and pressure. The bromination reaction, for instance, is often exothermic. In a laboratory setting, this can be managed with an ice bath. On an industrial scale, this necessitates the use of jacketed reactors with precise temperature control to prevent runaway reactions and the formation of byproducts. For the synthesis of a similar compound, methyl 5-bromo-6-methoxy-1-naphthoate, the bromination was conducted at 35°C, followed by heating to 70°C to ensure completion of the reaction. prepchem.com
The final purification step, which may involve distillation or crystallization, is also sensitive to temperature and pressure. Vacuum distillation can be employed to purify the final product at a lower temperature, thus preventing thermal degradation. Crystallization, a common method for obtaining a high-purity solid product, requires a carefully controlled cooling profile to ensure the formation of uniform crystals and to maximize the yield.
Catalysis plays a vital role in the efficient synthesis and subsequent functionalization of this compound. The esterification of the picolinic acid precursor is typically catalyzed by a strong acid, such as sulfuric acid or hydrogen chloride.
For subsequent reactions where the bromine atom is substituted, palladium-catalyzed cross-coupling reactions are of paramount importance. libretexts.org The choice of the palladium catalyst and the corresponding ligand is critical for achieving high yields and good functional group tolerance. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The choice of ligand, such as triphenylphosphine (B44618) (PPh3), DavePhos, or Xantphos, can significantly influence the outcome of the reaction. rsc.org The development of highly active and stable catalysts is an ongoing area of research, with a focus on reducing catalyst loading and improving turnover numbers, which is particularly important for cost-effective industrial production. youtube.com
The table below provides examples of catalyst systems used in Suzuki cross-coupling reactions of bromo-heteroaromatic compounds.
| Catalyst Precursor | Ligand | Base | Typical Application |
| Pd(OAc)2 | SPhos | K3PO4 | Aryl-Aryl coupling |
| Pd2(dba)3 | XPhos | K2CO3 | Coupling with hindered substrates |
| PdCl2(dppf) | dppf | Na2CO3 | General aryl-aryl and aryl-vinyl coupling |
Data is generalized from literature on palladium-catalyzed cross-coupling reactions. rsc.org
Comprehensive Analysis of Chemical Reactivity and Derivatization of Methyl 5 Bromo 6 Methoxypicolinate
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in methyl 5-bromo-6-methoxypicolinate is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the methyl picolinate (B1231196) group. This electronic characteristic generally makes the ring susceptible to nucleophilic attack, while electrophilic substitution requires more forcing conditions. The existing substituents—bromo and methoxy (B1213986) groups—further modulate the regioselectivity and rate of these reactions.
Directed Ortho-Metalation and Subsequent Electrophilic Quench Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents.
In the case of this compound, the methoxy group can act as a directing group, facilitating lithiation at the C-4 position. However, the presence of the bromine atom and the ester group introduces complexity. The ester group itself can be a target for nucleophilic attack by the organolithium reagent. Therefore, careful control of reaction conditions, such as temperature and the choice of base, is crucial to achieve selective ortho-metalation.
| Reaction | Directing Group | Position of Lithiation | Electrophile | Product |
| Directed ortho-metalation | Methoxy | C-4 | Generic (E+) | 4-Substituted-5-bromo-6-methoxypicolinate |
Nucleophilic Aromatic Substitution (SNAr) at the Bromine and Methoxy Positions
The electron-deficient nature of the pyridine ring, enhanced by the ester group, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. Both the bromine atom and the methoxy group are potential leaving groups. The regioselectivity of the substitution depends on the nature of the nucleophile and the reaction conditions.
Generally, the bromine atom at the C-5 position is a good leaving group and is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. The methoxy group at the C-6 position can also be substituted, although it is typically a less facile process compared to the displacement of the bromide. The relative reactivity of the two positions is influenced by the stability of the Meisenheimer intermediate formed during the reaction.
| Leaving Group | Nucleophile | Typical Product |
| Bromine | R-NH2 | Methyl 5-(alkylamino)-6-methoxypicolinate |
| Bromine | R-O- | Methyl 5-(alkoxy)-6-methoxypicolinate |
| Methoxy | Nu- | Methyl 5-bromo-6-(substituted)picolinate |
Influence of Substituents on Reaction Selectivity and Rate
The substituents on the pyridine ring play a critical role in determining the outcome of both electrophilic and nucleophilic substitution reactions.
Methyl Picolinate Group: This electron-withdrawing group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to it (C-3, C-5, and C-6).
Bromo Group: As a halogen, it is an electron-withdrawing group via induction but can donate electron density through resonance. It is a good leaving group in SNAr reactions.
Methoxy Group: This is an electron-donating group through resonance and a directing group in ortho-metalation. It can also act as a leaving group in SNAr reactions, though it is less reactive than bromine.
The interplay of these electronic and steric effects governs the regioselectivity. For instance, in SNAr reactions, the attack is favored at the position that leads to the most stable intermediate, often influenced by the combined electron-withdrawing effects of the nitrogen atom and the ester group.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used to form biaryl structures and other C-C coupled products. libretexts.orgnih.gov this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.orgnih.gov
The reaction conditions are generally mild, and the reaction tolerates a wide range of functional groups, making it a highly valuable transformation in the synthesis of complex molecules. libretexts.orgnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Methyl 5-aryl-6-methoxypicolinate |
| This compound | Vinylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Methyl 5-vinyl-6-methoxypicolinate |
Heck and Sonogashira Coupling Reactions
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This compound can undergo Heck coupling with various alkenes to introduce a vinyl group at the C-5 position. This reaction provides a direct method for the alkenylation of the pyridine ring.
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms. wikipedia.org this compound can be coupled with terminal alkynes to synthesize 5-alkynyl-6-methoxypicolinates, which are valuable intermediates for further transformations. wikipedia.orgresearchgate.net The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org
| Coupling Reaction | Reactant | Catalyst System | Typical Product |
| Heck | Alkene | Pd(OAc)2, P(o-tolyl)3 | Methyl 5-alkenyl-6-methoxypicolinate |
| Sonogashira | Terminal Alkyne | Pd(PPh3)4, CuI | Methyl 5-alkynyl-6-methoxypicolinate |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination stands as a pivotal method for the formation of carbon-nitrogen (C-N) bonds, utilizing a palladium-catalyzed cross-coupling reaction between aryl halides and amines. wikipedia.org This reaction is of great significance in medicinal chemistry and materials science due to the prevalence of arylamine moieties in pharmaceuticals and organic electronic materials. For substrates like this compound, the reaction offers a direct route to introduce a wide variety of amino groups at the C-5 position of the pyridine ring.
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The success of the Buchwald-Hartwig amination of bromopicolinates is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. While specific studies on this compound are not extensively documented in the public literature, data from analogous bromopyridine systems provide valuable insights. For instance, the amination of 2-bromo-6-methylpyridine (B113505) with trans-1,2-diaminocyclohexane has been successfully demonstrated using a catalyst system composed of [Pd₂(dba)₃] and (±)-BINAP as the ligand, with NaOtBu serving as the base in toluene. chemspider.com
Table 1: Exemplary Conditions for Buchwald-Hartwig Amination of a Bromopyridine Derivative
| Catalyst | Ligand | Base | Solvent | Temperature | Product Yield | Reference |
|---|
This table is based on the amination of 2-bromo-6-methyl pyridine and serves as a model for the potential conditions applicable to this compound.
Catalyst Design and Ligand Effects in Cross-Coupling of Bromopicolinates
The efficiency and scope of cross-coupling reactions involving bromopicolinates, such as this compound, are intrinsically linked to the design of the palladium catalyst and the nature of its associated ligands. The evolution of ligand design has been a critical factor in advancing cross-coupling methodologies, enabling reactions under milder conditions with broader substrate compatibility. nih.gov
Early cross-coupling reactions often relied on simple triarylphosphine ligands. However, the development of sterically bulky, electron-rich phosphine (B1218219) ligands, such as the dialkylbiarylphosphines (e.g., JohnPhos, DavePhos) introduced by the Buchwald group, and N-heterocyclic carbenes (NHCs) like IPr and IMes, has dramatically improved the catalytic activity. nih.govrsc.org These advanced ligands enhance the rate of both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination step, which are often rate-limiting in the catalytic cycle. nih.gov
For electron-deficient heterocyclic halides like bromopicolinates, the choice of ligand is crucial to prevent catalyst deactivation and promote efficient coupling. Bidentate phosphine ligands such as DPPF and BINAP have proven effective in preventing the formation of inactive palladium dimers and accelerating the reaction. wikipedia.org The steric hindrance of the ligand can also be tuned to accommodate various coupling partners, including hindered primary amines in Buchwald-Hartwig reactions. organic-chemistry.org
In addition to ligand effects, the choice of palladium precatalyst can also influence the reaction's efficiency. The use of air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species has simplified the experimental setup for these reactions. libretexts.org
Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions
| Ligand Type | Examples | Key Features |
|---|---|---|
| Bulky Biarylphosphines | JohnPhos, DavePhos, XPhos | Sterically demanding, electron-rich, promote oxidative addition and reductive elimination. |
| Bidentate Phosphines | BINAP, DPPF | Form stable complexes, prevent catalyst deactivation. wikipedia.org |
Transformations of the Ester Functional Group
The methyl ester functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Selective Reduction to Aldehydes and Primary Alcohols (e.g., using DIBAL-H, Sodium Borohydride)
The reduction of the ester group can be selectively controlled to yield either the corresponding aldehyde or the primary alcohol.
Reduction to Aldehydes: Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent commonly used for the partial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.com The reaction is typically performed at temperatures around -78 °C to prevent over-reduction to the alcohol. By using one equivalent of DIBAL-H, the reaction can be stopped at the aldehyde stage, yielding 5-bromo-6-methoxypicolinaldehyde. masterorganicchemistry.com
Reduction to Primary Alcohols: For the complete reduction of the ester to a primary alcohol, stronger reducing agents or different reaction conditions are employed. While sodium borohydride (B1222165) (NaBH₄) is generally considered a mild reagent that does not reduce esters under standard conditions, its reactivity can be enhanced. masterorganicchemistry.com In the presence of additives or in specific solvent systems like a mixture of THF and methanol (B129727), NaBH₄ can effectively reduce aromatic esters to their corresponding alcohols. ias.ac.in This method offers a safer and more selective alternative to more powerful hydrides like lithium aluminum hydride (LiAlH₄). Studies on halo-esters have shown that selective reduction of the ester group in the presence of a bromo substituent can be achieved. rsc.org The use of 2.2 equivalents of DIBAL-H has also been shown to selectively reduce an ester in the presence of a bromomethyl group to the corresponding alcohol. rsc.org
Table 3: Reduction of Ester Functional Group
| Desired Product | Reagent | Typical Conditions | Resulting Compound |
|---|---|---|---|
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | 1 equivalent, low temperature (e.g., -78°C) | 5-bromo-6-methoxypicolinaldehyde |
| Primary Alcohol | Sodium borohydride (NaBH₄) | Excess reagent, THF/Methanol, reflux | (5-bromo-6-methoxypyridin-2-yl)methanol |
Hydrolysis to Picolinic Acid Derivatives
The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 5-bromo-6-methoxypicolinic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions.
Base-catalyzed hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. A patent describing the synthesis of a related compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, details a procedure where the corresponding ester is hydrolyzed using a sodium hydroxide solution. google.com This indicates that similar conditions would be effective for the hydrolysis of this compound.
Amidation and Transesterification Reactions
The ester group of this compound can readily undergo nucleophilic acyl substitution with amines or alcohols to form amides and new esters, respectively.
Amidation: The reaction with a primary or secondary amine, often at elevated temperatures, leads to the formation of the corresponding picolinamide (B142947). This reaction can be catalyzed by the amine itself or by the addition of a Lewis acid. For example, the direct reaction with methylamine (B109427) would yield N-methyl-5-bromo-6-methoxypicolinamide. The synthesis of related picolinamides has been achieved using standard amide bond formation conditions, such as employing coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base. google.com
Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would lead to the formation of Ethyl 5-bromo-6-methoxypicolinate. A patent describes the formation of an ethyl picolinate from a picolinic acid by reacting it with diethylcarbonate or ethyl chloroformate, which are alternative methods to achieve esterification. google.com
Other Significant Chemical Transformations and Rearrangements
Beyond the reactions at the bromine and ester functionalities, this compound can participate in other important transformations. The pyridine ring itself imparts specific reactivity patterns.
One of the most significant transformations is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C-5 position of the picolinate and a variety of organoboron compounds. This method is widely used to synthesize biaryl compounds and other complex molecules. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 5-aryl-6-methoxypicolinate derivative. The synthesis of various 5-aryl-pyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) using a Pd(PPh₃)₄ catalyst highlights the utility of this reaction for bromopyridine substrates. mdpi.com
Furthermore, the methoxy group at the C-6 position can potentially be a site for nucleophilic aromatic substitution, although this is generally less facile than reactions at the halogenated position. Under forcing conditions, it might be possible to displace the methoxy group with other nucleophiles.
Academic Applications of Methyl 5 Bromo 6 Methoxypicolinate in Interdisciplinary Research
Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis
The strategic placement of reactive sites on the pyridine (B92270) ring of methyl 5-bromo-6-methoxypicolinate renders it a highly versatile intermediate in organic synthesis. The bromine atom at the 5-position and the methoxy (B1213986) group at the 6-position offer opportunities for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
The pyridine core of this compound serves as a foundational scaffold for the synthesis of a wide array of heterocyclic compounds. Pyrazole and thiazole (B1198619) derivatives, for instance, are classes of heterocyclic compounds that have garnered significant attention due to their biological and pharmaceutical activities. researchgate.net The presence of the bromine atom allows for cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds and assembling more complex heterocyclic systems. Furthermore, the ester and methoxy groups can be manipulated to introduce additional rings or functional groups, leading to the creation of novel polycyclic and substituted heterocyclic structures.
The structural motifs present in this compound are found in various natural products and complex molecules with interesting biological activities. Researchers utilize this compound as a starting material to synthesize analogs of these natural products. By modifying the core structure of this compound, scientists can systematically explore the structure-activity relationships of these natural products and develop new compounds with enhanced or novel biological properties. For example, methylated and acetylated derivatives of natural bromophenols have been synthesized to evaluate their anticancer and antioxidant activities. mdpi.com
Integration into Medicinal Chemistry and Pharmaceutical Drug Discovery
The utility of this compound extends into the realm of medicinal chemistry, where it plays a crucial role in the discovery and development of new therapeutic agents. Its adaptable structure allows for the systematic modification of lead compounds to improve their pharmacological profiles.
This compound serves as a key precursor in the rational design of new bioactive compounds. researchgate.net Its reactive sites enable medicinal chemists to introduce specific pharmacophores and functional groups that are known to interact with biological targets. This targeted approach facilitates the development of molecules with desired therapeutic effects. For instance, derivatives of this compound are being investigated for their potential as anticancer agents.
In the process of drug development, lead optimization is a critical step where an initial "hit" compound is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov this compound is an ideal scaffold for such optimization studies. By systematically altering the substituents on the pyridine ring, researchers can conduct detailed structure-activity relationship (SAR) studies. nih.gov These studies provide valuable insights into how specific structural features influence the biological activity of a compound, guiding the design of more potent and effective drug candidates.
The following table illustrates how modifications to a lead compound can affect its biological activity, a common practice in SAR studies.
| Compound | Modification | JAK3 IC50 (nmol/L) | Cellular IC50 (nmol/L) |
| 65 | N-methyl-cyclohexyl analogue | 20 | 340 |
| 69 | Carvone moiety replacement | 2 | 50 |
| 71 | Piperidinyl amide group replacement | 3.3 | 40 |
| 73 | (3R,4R) isomer | 1 | - |
This data is illustrative and based on findings from studies on similar compounds. nih.gov
The structural characteristics of this compound make it a suitable starting point for the development of enzyme inhibitors and receptor ligands. The pyridine nitrogen can act as a hydrogen bond acceptor, while the various substituents can be tailored to fit into the binding pockets of specific enzymes or receptors. The presence of the bromine and methoxy groups can enhance binding affinity and specificity towards these molecular targets. By acting as either an agonist or antagonist, these compounds can modulate the activity of receptors and their downstream signaling pathways. For example, derivatives have been explored for their efficacy against pathogens in the treatment of infectious diseases like leishmaniasis.
Contributions to Agrochemical Development
Intermediate in the Synthesis of Novel Pesticides and Herbicides
There is no direct scientific literature to substantiate the role of This compound as an intermediate in the synthesis of new pesticides or herbicides. Picolinic acid derivatives are a well-established class of compounds in agrochemical research, with many exhibiting potent biological activities. The core structure of picolinic acid is found in several commercial herbicides. The presence of a bromine atom and a methoxy group on the pyridine ring of This compound theoretically offers reactive sites for further chemical modification, a common strategy in the design of new active ingredients. However, specific examples of its use in the development of new agrochemicals, including detailed synthetic pathways and the biological efficacy of any resulting compounds, remain undocumented in peer-reviewed journals and patent literature.
Utility in Materials Science and Advanced Polymer Synthesis
Currently, there are no published studies that explore the use of This compound in the field of materials science or for the synthesis of advanced polymers. Functionalized pyridine derivatives can sometimes be incorporated into polymer backbones or used as ligands for metal-containing polymers to impart specific thermal, optical, or electronic properties. The bromo- and methoxy-substituents on the pyridine ring could potentially be leveraged in polymerization reactions or for post-polymerization modification. Nevertheless, the scientific community has not reported any such applications for this specific compound.
Advanced Spectroscopic and Computational Characterization of Methyl 5 Bromo 6 Methoxypicolinate and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
A complete structural analysis of Methyl 5-bromo-6-methoxypicolinate would rely on a combination of high-resolution spectroscopic methods.
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape and intermolecular interactions of chemical compounds. In the context of this compound and its derivatives, MD simulations provide atomic-level insights into their dynamic behavior, which is crucial for understanding their chemical reactivity and biological activity.
MD simulations of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of the forces acting on each atom and the subsequent simulation of their motion over time by integrating Newton's equations of motion. The resulting trajectory provides a detailed view of the molecule's flexibility and the various conformations it can adopt.
Intermolecular interactions are also a primary focus of MD simulations. By simulating the compound in a solvent, typically water, it is possible to study the formation and dynamics of hydrogen bonds between the solvent and the polar atoms of the molecule, such as the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester and methoxy (B1213986) groups. harvard.eduyoutube.com Furthermore, simulations can elucidate non-covalent interactions like halogen bonds, where the bromine atom acts as an electrophilic region, and π-π stacking interactions involving the aromatic pyridine ring. researchgate.net These interactions are fundamental to understanding how the molecule behaves in a biological environment and how it might bind to a protein target.
Advanced MD techniques, such as umbrella sampling or metadynamics, can be employed to explore rare conformational transitions and to calculate the free energy landscape associated with specific conformational changes. arxiv.orgaps.org This information is invaluable for identifying the most stable and biologically relevant conformations of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Biological Activity Prediction and Target Binding
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two complementary computational techniques used to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. acs.org For a series of derivatives of this compound, a QSAR study would involve several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) against a specific target would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is then developed that relates the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent compounds. The predictive power of the QSAR model is typically validated using a separate set of compounds (a test set) that were not used in the model's development.
| Descriptor Type | Example Descriptors | Relevance to Activity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. nih.gov |
| Steric | Molecular weight, Molecular volume, Surface area | Determines the fit of the molecule in a binding site. |
| Hydrophobic | LogP, Molar refractivity | Governs the partitioning of the molecule between aqueous and lipid environments. |
| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. d-nb.infonih.govmdpi.comsioc-journal.cnd-nb.info For this compound, molecular docking could be used to predict its binding mode within the active site of a hypothetical protein target.
The process involves generating a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The scoring function typically accounts for various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.
The results of a molecular docking study can provide valuable insights into the key interactions that stabilize the ligand-receptor complex. For instance, it might reveal that the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor with a specific amino acid residue, or that the bromo- and methoxy-substituents are involved in crucial hydrophobic or halogen bonding interactions. This information can be used to rationalize the structure-activity relationships observed in a series of compounds and to design new derivatives with improved binding affinity.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Target |
| Hydrogen Bonding | Pyridine nitrogen, Ester carbonyl oxygen, Methoxy oxygen | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine |
| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., oxygen, nitrogen, sulfur) |
| Hydrophobic Interactions | Pyridine ring, Methyl groups | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |
| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful toolkit for investigating the mechanisms of chemical reactions at the atomic level. nih.gov For this compound, these studies can elucidate the pathways of its synthesis and derivatization, as well as its reactivity under various conditions.
A key focus of these computational studies is the identification and characterization of transition states. A transition state is a high-energy, transient molecular configuration that connects the reactants to the products of a chemical reaction. By locating the transition state structure and calculating its energy, it is possible to determine the activation energy of the reaction, which is a critical factor in determining the reaction rate.
For example, computational studies could be used to investigate the mechanism of nucleophilic aromatic substitution reactions on the pyridine ring of this compound. This would involve modeling the approach of a nucleophile to the ring, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the bromide leaving group. DFT calculations can provide detailed information about the geometry and electronic structure of the reactants, intermediates, transition states, and products along the reaction coordinate.
Furthermore, these computational methods can be used to explore the regioselectivity of reactions. For instance, in reactions involving the derivatization of the pyridine ring, calculations can predict which positions are most susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density and the energies of the corresponding intermediates and transition states.
The insights gained from these computational studies are invaluable for optimizing reaction conditions, predicting the outcome of new reactions, and designing more efficient synthetic routes to derivatives of this compound.
| Computational Method | Information Obtained | Application to this compound |
| Density Functional Theory (DFT) | Electronic structure, Molecular geometries, Reaction energies, Activation barriers | Investigating reaction mechanisms, Predicting regioselectivity, Characterizing transition states. nih.gov |
| Nudged Elastic Band (NEB) | Minimum energy path between reactants and products | Mapping the reaction coordinate for complex reactions. |
| Intrinsic Reaction Coordinate (IRC) | Confirms that a transition state connects the desired reactants and products | Validating the calculated reaction pathway. |
Future Research Trajectories and Potential Innovations
Exploration of Unconventional Synthetic Methodologies and Catalytic Systems
The classical synthesis of functionalized pyridines often involves multi-step sequences with harsh reaction conditions. Future research should pivot towards more elegant and efficient strategies for the synthesis of Methyl 5-bromo-6-methoxypicolinate and its analogs.
One promising avenue is the application of C-H activation strategies. Directing group-assisted C-H functionalization could enable the late-stage introduction of the bromo or methoxy (B1213986) substituents onto a pre-existing picolinate (B1231196) ring, or even the direct carboxylation of a suitably substituted pyridine (B92270). This would represent a significant improvement in atom economy and synthetic efficiency over traditional methods.
Furthermore, the exploration of photoredox catalysis opens up new possibilities for the synthesis and functionalization of this compound. Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns. For instance, photoredox-catalyzed radical bromination or methoxylation could provide alternative and potentially more selective pathways to this compound.
Flow chemistry presents another frontier for the synthesis of this compound. Continuous-flow reactors can offer enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. Developing a continuous-flow synthesis for this compound could streamline its production and enable the rapid generation of derivatives for screening purposes.
Discovery of Novel Derivatization Pathways and Chemical Transformations
The existing functional groups on this compound—the bromo, methoxy, and methyl ester moieties—serve as handles for a multitude of chemical transformations. Future research should focus on exploring novel derivatization pathways to expand the chemical space accessible from this starting material.
The bromine atom is particularly amenable to a variety of cross-coupling reactions . While standard Suzuki and Buchwald-Hartwig couplings are well-established, future work could explore less conventional coupling partners or catalytic systems to introduce novel functionalities. For example, Sonogashira coupling to introduce alkyne groups, or cyanation reactions to install a nitrile, could lead to a diverse array of derivatives with potentially interesting electronic and biological properties.
The methoxy group can be a target for demethylation to reveal the corresponding hydroxypicolinate. This transformation would not only alter the electronic properties of the ring but also provide a new site for further functionalization, such as etherification or esterification, to create a library of analogs.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other carboxylic acid derivatives. This would be a straightforward approach to modulate the pharmacokinetic properties of potential drug candidates.
| Starting Material | Reaction Type | Potential Products |
| This compound | Suzuki Coupling | Aryl- or heteroaryl-substituted picolinates |
| This compound | Buchwald-Hartwig Amination | Amino-substituted picolinates |
| This compound | Sonogashira Coupling | Alkynyl-substituted picolinates |
| This compound | Cyanation | 5-cyano-6-methoxypicolinate derivatives |
| This compound | Demethylation | Methyl 5-bromo-6-hydroxypicolinate |
| Methyl 5-bromo-6-hydroxypicolinate | Etherification/Esterification | Diverse ether and ester derivatives |
| This compound | Hydrolysis | 5-bromo-6-methoxypicolinic acid |
| 5-bromo-6-methoxypicolinic acid | Amide Coupling | A library of picolinamide (B142947) derivatives |
Expansion into Emerging Areas of Chemical Biology and Chemical Genetics
Substituted picolinates have shown a range of biological activities, including herbicidal and antitubercular effects. nih.govnih.gov Future research should systematically explore the potential of this compound and its derivatives in the realms of chemical biology and chemical genetics.
A key direction would be the synthesis of a focused library of derivatives for biological screening . By systematically varying the substituents at the 5- and 6-positions, it may be possible to identify compounds with potent and selective activity against various biological targets. For instance, screening against a panel of kinases, proteases, or other enzymes could reveal novel inhibitors. A study on pyridine derivatives has already demonstrated their potential to inhibit human hydrogen sulfide-synthesizing enzymes. nih.gov
Furthermore, this compound could serve as a scaffold for the development of chemical probes . By incorporating a photoaffinity label or a clickable handle, derivatives of this compound could be used to identify their protein targets in complex biological systems, a cornerstone of chemical genetics research.
The structural similarity of picolinates to natural auxins suggests that derivatives of this compound could be investigated for their effects on plant growth and development, potentially leading to the discovery of new herbicides or plant growth regulators. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The modular nature of this compound makes it an ideal candidate for integration with modern high-throughput technologies.
Automated synthesis platforms could be employed to rapidly generate libraries of derivatives. By utilizing robotic systems for reaction setup, purification, and analysis, hundreds or even thousands of compounds could be synthesized in a short period. This would greatly accelerate the structure-activity relationship (SAR) studies required for drug discovery or materials development. High-throughput screening (HTS) is a powerful tool for the parallel synthesis and evaluation of large numbers of compounds. sigmaaldrich.com
The resulting libraries could then be subjected to high-throughput screening (HTS) to identify hits for a particular biological target or material property. For example, screening for anticancer activity against a panel of cancer cell lines could identify promising lead compounds for further development. nih.gov The combination of automated synthesis and HTS would create a powerful engine for innovation based on the this compound scaffold.
Development of Sustainable and Eco-Friendly Synthetic Processes
In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable and environmentally benign synthetic methods for this compound and its derivatives.
This includes the use of greener solvents , such as water, ethanol (B145695), or supercritical CO2, to replace hazardous organic solvents. The development of catalytic reactions that can proceed under mild conditions with high efficiency and selectivity is also a key aspect of green chemistry.
Furthermore, the principles of atom economy should be a guiding factor in the design of new synthetic routes. Reactions that incorporate all the atoms of the reactants into the final product are highly desirable. The aforementioned C-H activation strategies are a prime example of atom-economical transformations.
Another area of focus should be the development of processes that minimize waste generation and allow for the recycling of catalysts and reagents . The use of solid-supported catalysts or reagents that can be easily separated from the reaction mixture and reused would contribute significantly to the sustainability of the synthesis.
By embracing these future research trajectories, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new medicines, materials, and chemical tools.
Q & A
Q. Analytical Methods :
- HPLC : Quantify reaction yields using C18 columns and acetonitrile/water gradients.
- DFT Calculations : Model electronic effects of substituents to predict regioselectivity in further derivatization .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR: Identify methoxy (δ ~3.8–4.0 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm). Coupling patterns distinguish adjacent substituents.
- ¹³C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of COOCH₃).
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
Ambiguity Resolution : Combine 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic regions .
Advanced: What precautions are necessary for handling this compound in cross-coupling reactions, and how is stability assessed?
Methodological Answer:
- Handling : Store at 0–6°C to prevent decomposition. Use inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis of the ester group .
- Stability Assessment :
- Accelerated Degradation Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 48 hours; monitor purity via HPLC.
- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photo-degradation products.
- Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., Br₂ release) .
Advanced: How can computational methods predict the reactivity of this compound in drug discovery pipelines?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging the bromine as a halogen-bond donor.
- MD Simulations : Assess conformational stability of the pyridine ring in aqueous environments (AMBER force fields).
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using descriptors like logP and HOMO-LUMO gaps .
Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values) for lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
